Product packaging for internalin(Cat. No.:CAS No. 139948-71-3)

internalin

Numéro de catalogue: B1178846
Numéro CAS: 139948-71-3
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Internalin is a critical virulence factor expressed on the surface of the foodborne bacterial pathogen Listeria monocytogenes . This protein is essential for the bacterium's ability to invade non-phagocytic host cells, a key step in the pathogenesis of listeriosis . The primary mechanism of action involves the specific interaction between the leucine-rich repeat (LRR) region of this compound and the host cell receptor E-cadherin (Ecad), a protein found on the surface of epithelial cells . This binding initiates a signaling cascade that leads to bacterial internalization, allowing L. monocytogenes to cross host barriers such as the intestinal, blood-brain, and placental barriers . Research into this compound is vital for understanding bacterial pathogenesis, host-pathogen interactions, and cellular processes like endocytosis and junctional remodeling . Studies utilizing this compound, including engineered missense mutants, help elucidate the structural basis of protein-protein interactions and their effects on cellular invasion capacity . Furthermore, this compound is a valuable target for developing therapeutic strategies, as demonstrated by research on anti-Internalin single-domain antibodies that inhibit bacterial invasion of host cells . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any clinical applications, including use in humans.

Propriétés

Numéro CAS

139948-71-3

Formule moléculaire

C102H117ClCoN5O19

Synonymes

internalin

Origine du produit

United States

Molecular Architecture and Structural Correlates of Internalin Function

Internalin Domain Organization and Modular Design

Internalins are characterized by a modular design, featuring a signal peptide, an N-terminal cap, Leucine-Rich Repeats (LRRs), Inter-Repeat (IR) domains, and often C-terminal cell wall anchoring motifs frontiersin.orgnih.govnih.govresearchgate.net. This arrangement allows for diverse interactions and functions among different this compound family members. For instance, InlA is approximately 800 amino acids long and contains seven distinct domains, including a signal sequence, cap, 15 LRRs, an IR domain, beta-repeats, a sortase cleavage site, and a membrane targeting sequence nih.gov. InlB, another well-characterized this compound, contains eight LRRs and one B repeat biologists.com.

Leucine-Rich Repeats (LRR) and Their Role in Protein-Protein Interactions

Leucine-Rich Repeats (LRRs) are a hallmark of the this compound family and are fundamental to their function in protein-protein interactions nih.govresearchgate.netasm.orgfrontiersin.org. These repeats are typically 20-30 amino acids long and are rich in hydrophobic residues, particularly leucine (B10760876) wikipedia.org. Tandem LRR units fold into a characteristic α/β horseshoe shape, forming a solenoid protein domain wikipedia.org. This structure presents a concave surface that is often involved in binding to host cell receptors researchgate.netnih.gov. The LRR domain of InlA, for example, consists of fifteen and a half 22-residue repeats that form a right-handed curved solenoid structure nih.gov. Each repeat typically begins with a beta strand of five residues, which combine to form a 16-stranded beta sheet nih.gov. The LRR domain is known to be involved in various processes such as adhesion, signaling, and ligand-receptor interactions nih.gov.

N-terminal Cap and Inter-Repeat (IR) Domains

The LRR regions in internalins are typically flanked by conserved sequences that contribute to protein stability and function nih.govnih.govpnas.org. At the N-terminus of the LRR region is a segment of approximately 40 residues known as the "N-terminal cap" pnas.org. This cap provides a hydrophilic covering for the hydrophobic core of the first LRR pnas.org. The N-terminal cap forms numerous polar and hydrophobic interactions with the first LRR, including a prominent hydrophobic interaction with a highly conserved Tyrosine residue at position 20 of the first LRR pnas.org. In addition to its structural role in capping the hydrophobic core, the N-terminal cap may also be involved in function, potentially binding calcium ions that could act as bridges between this compound and host cell surface receptors pnas.org. The N-terminal cap domain is conserved among different this compound types and its function is presumably structural, capping the hydrophobic core ebi.ac.uk.

At the C-terminus of the LRR region lies the inter-repeat (IR) domain, a conserved sequence of around 100 residues pnas.org. The IR region is structurally related to the immunoglobulin (Ig)-like domain biologists.com. While the IR region is dispensable for the mammalian cell signaling activities of InlB, it is required in InlA for inducing phagocytosis pnas.org. The fusion of LRR and Ig-like folds in the this compound domain creates an extended beta-sheet that forms an adaptable concave interaction surface, proposed to be responsible for specific recognition of host cellular binding partners researchgate.netrcsb.org.

Cell Wall Anchoring Motifs (e.g., LPXTG) and Surface Association

Many internalins are surface proteins in Gram-positive bacteria and are covalently linked to the bacterial cell wall asm.orgpasteur.fr. This anchoring is often mediated by a C-terminal sorting signal containing a conserved LPXTG motif asm.orgnih.govpasteur.fr. The LPXTG motif is recognized and cleaved by a sortase enzyme, typically Sortase A (SrtA), between the threonine and glycine (B1666218) residues asm.orgnih.gov. The carboxyl group of the threonine is then covalently linked to the peptidoglycan of the cell wall via an amide linkage asm.orgnih.gov. This sorting signal usually consists of the LPXTG motif followed by a hydrophobic membrane-spanning domain and a tail of positively charged residues asm.org. The presence of the LPXTG motif and subsequent covalent anchoring to the peptidoglycan is a common feature among many internalins, including InlA and InlJ frontiersin.orgnih.gov. In L. monocytogenes, cell wall-anchored this compound is largely insoluble in hot SDS unless the peptidoglycan is enzymatically digested asm.org. The srtA gene encoding sortase is crucial for the proper display of this compound on the bacterial surface and contributes to virulence asm.org.

Structural Basis of Host Receptor Recognition and Binding Specificity

The ability of internalins to mediate bacterial invasion is dependent on their specific recognition and binding to host cell receptors. This interaction is determined by the three-dimensional structure of the this compound domains and the precise arrangement of residues at the binding interface.

High-Resolution Structural Elucidation (e.g., X-ray Crystallography)

High-resolution structural techniques, such as X-ray crystallography, have been instrumental in elucidating the structural basis of this compound function and host receptor recognition frontiersin.orgnih.govresearchgate.netfrontiersin.org. Crystal structures of internalins, particularly InlA and InlB, alone and in complex with their host receptors, have provided detailed insights into these interactions uniprot.orgresearchgate.netrcsb.org. For example, the crystal structure of InlA in complex with the first extracellular domain (EC1) of human E-cadherin revealed the precise molecular interface involved in their interaction nih.govuniprot.orgresearchgate.net. Similarly, crystal structures of InlB have shown its interaction with the Met receptor researchgate.netrcsb.org. These structures demonstrate that the concave surface formed by the LRR domain is a primary site for receptor binding researchgate.netnih.gov. The crystal structure of this compound C (InlC) has also been determined, revealing a smaller and flatter receptor-binding surface compared to InlA and InlB, suggesting potential differences in binding characteristics nih.govresearchgate.net.

Molecular Determinants of Species Specificity (e.g., Pro16 in E-cadherin)

A striking feature of this compound-mediated invasion is its species specificity, particularly evident in the interaction between InlA and E-cadherin researchgate.netfrontiersin.orgplos.orgtaylorandfrancis.com. While human E-cadherin is a receptor for InlA, mouse E-cadherin is not, despite high sequence similarity embopress.org. Research has identified specific amino acid residues in the host receptor that are critical for this species specificity researchgate.netfrontiersin.orgtaylorandfrancis.com. A key determinant of the species specificity of the InlA/E-cadherin interaction is the presence of a proline at position 16 in the amino-terminal E-cadherin repeat embopress.orgresearchgate.netresearchgate.net. Species that have a glutamate (B1630785) instead of proline at this position in E-cadherin are not susceptible to Listeria infection via InlA, as the interaction cannot occur embopress.orgresearchgate.netresearchgate.net. Introducing a Pro→Glu substitution in human E-cadherin abolishes the interaction with InlA, while a Glu→Pro substitution in mouse E-cadherin allows it to function as a receptor embopress.orguniprot.org. This highlights the critical role of this single residue in determining host susceptibility to Listeria infection mediated by InlA. Species specificity has also been observed for InlB and its interaction with c-Met plos.orgresearchgate.netplos.org.

Conformational Dynamics and Allosteric Regulation of this compound Activity

The function of internalins, particularly their ability to mediate bacterial entry into host cells, is intimately linked to their structural flexibility and dynamic behavior upon engaging with host receptors. Proteins are not rigid entities; their biological activity often involves conformational changes spanning various timescales, from microseconds to seconds wikipedia.org. These dynamics can involve entire domains or subunits and are known to play a key role in allosteric regulation wikipedia.org.

For this compound A (InlA), the interaction with its host cell receptor, E-cadherin, is a critical step for Listeria internalization into intestinal epithelial cells mdpi.comwikipedia.org. This binding event is calcium-dependent wikipedia.org. Molecular dynamics simulations have been employed to assess the potential effects of mutations on the geometrical stability of the InlA-E-cadherin interaction over time mdpi.com. Such studies highlight the dynamic nature of this protein-protein interface and how structural variations can influence binding stability, a key aspect of InlA function mdpi.com. The leucine-rich repeats (LRRs) and the inter-repeat (IR) domain of InlA are crucial for binding to the EC1 domain of E-cadherin mdpi.comnovoprolabs.com. The dynamic interplay between these domains and the receptor is essential for initiating the molecular cascade leading to bacterial uptake mdpi.com.

This compound B (InlB) interacts with the Met receptor, a receptor tyrosine kinase, to promote internalization into non-phagocytic cells wikipedia.orgresearchgate.net. InlB is described as a highly elongated molecule with LRR domains that bind Met at one end and GW domains that can dissociably bind the bacterial surface at the other oliveoiltimes.com. This dissociable attachment mediated by the GW domains may be important for restricting Met activation to a localized area and coupling host membrane dynamics with bacterial proximity during invasion oliveoiltimes.com. Single-molecule fluorescence experiments, such as single-molecule FRET, are valuable tools for observing the fast conformational motions and dynamics involved in protein interactions, including the binding of InlB to the Met receptor wikipedia.org. These techniques can resolve distinct sub-populations and probe the underlying heterogeneity of free energy states across a population of molecules, providing insights often lost in conventional ensemble measurements wikipedia.org.

While direct evidence for classical allosteric regulation within this compound proteins themselves (where binding at one site affects activity at a distant site on the same protein) is not extensively detailed in the provided search results, the dynamic nature of their interactions with host receptors can be viewed as initiating processes that involve allosterically regulated host proteins. For instance, InlB binding activates c-Met, which in turn stimulates multiple host signaling pathways, including those involving kinases and MAPK cascades, many of which are subject to allosteric control researchgate.net. Furthermore, the conformational changes induced in host receptors upon this compound binding are crucial for downstream signaling and cellular responses that facilitate bacterial entry researchgate.net. The dynamic structural communication within internalins and their complexes with host factors are fundamental to their function, even if the term "allosteric regulation" is more commonly applied to the host proteins involved in the subsequent signaling events google.comfrontiersin.orgwikidata.org.

Post-Translational Modifications and Their Functional Implications

Post-translational modifications (PTMs) are crucial mechanisms that significantly expand the functional diversity of proteins by altering their structure, localization, interactions, and activity semanticscholar.org. These modifications involve the covalent addition of functional groups or proteins, proteolytic cleavage, and other alterations semanticscholar.org. PTMs play vital roles in regulating nearly all cellular processes in eukaryotic cells.

While internalins themselves can be subject to PTMs, some of the most significant functional implications related to this compound activity involve the PTMs of their host receptors and downstream signaling molecules, often triggered by this compound binding.

For InlA-mediated invasion, successive post-translational modifications of the host receptor E-cadherin are required for the internalization of Listeria monocytogenes. Binding of InlA to E-cadherin triggers the activation of c-Src kinase, which leads to the tyrosine phosphorylation of E-cadherin. This phosphorylation is then followed by ubiquitination of E-cadherin, ultimately leading to its internalization via the clathrin-mediated pathway. These PTMs of E-cadherin are essential steps orchestrated by InlA binding to facilitate bacterial entry.

This compound C (InlC), another member of the this compound family, is produced and secreted by Listeria within the host cytosol researchgate.net. InlC has been shown to interfere with host signaling pathways by binding to host I-kappa-B kinase alpha (IKKα), which prevents the phosphorylation and degradation of the NF-κB inhibitor IκB researchgate.net. This disruption of host protein phosphorylation, a key PTM, impairs the translocation of the transcription factor NF-κB to the nucleus, thereby down-regulating the host inflammatory response researchgate.net. Furthermore, ubiquitination of the Listeria virulence factor InlC itself has been reported to contribute to the host response during infection. This indicates that internalins are not only inducers of PTMs in host proteins but can also be targets of PTMs that influence their role in the host-pathogen interaction.

Other bacterial factors from L. monocytogenes, although not strictly internalins, also highlight the importance of interfering with host PTMs. For example, Listeriolysin O (LLO) has been shown to trigger the dephosphorylation and inactivation of host MAPK proteins during infection, further illustrating how bacterial pathogens manipulate host PTM machinery researchgate.net.

Internalin Mediated Host Cell Invasion and Cellular Remodeling

Identification and Characterization of Primary Host Receptors

The ability of Listeria monocytogenes to invade a diverse range of host cells is largely dependent on the specific interactions between its internalin proteins and corresponding host cell receptors nih.govgenecards.orgnih.govnih.govnih.gov. The identification and characterization of these primary receptors have been crucial in understanding the molecular basis of Listeria invasion and its tissue tropism.

This compound A (InlA) is a key this compound responsible for the invasion of epithelial cells, particularly in the intestinal tract nih.govnih.govuniprot.orgcmdm.tw. Its primary host receptor is E-cadherin, a transmembrane glycoprotein (B1211001) integral to adherens junctions, which are typically located below tight junctions in polarized epithelial cells nih.gov. While E-cadherin is generally inaccessible to bacteria in the intestinal lumen, Listeria monocytogenes can exploit specific sites where E-cadherin becomes transiently exposed, such as at the tips of intestinal villi during cell extrusion or in the vicinity of mucus-expelling goblet cells nih.govuniprot.org.

The interaction between InlA and E-cadherin exhibits a notable species specificity. Human E-cadherin serves as a functional receptor for InlA, whereas mouse E-cadherin does not. This specificity has been mapped to a single amino acid difference, Proline 16 in human E-cadherin, which is critical for the interaction. A substitution of this proline residue in human E-cadherin abrogates InlA binding, while introducing a proline at the corresponding position in mouse E-cadherin confers responsiveness to InlA nih.gov. The binding of InlA to E-cadherin induces tyrosine phosphorylation, ubiquitination, and subsequent endocytosis of the receptor, facilitating bacterial entry uniprot.org. InlA is considered critical for the bacterium to cross the intestinal epithelial barrier nih.govcmdm.tw.

This compound B (InlB) is another major this compound involved in Listeria invasion and exhibits a broader host cell tropism compared to InlA nih.govresearchgate.net. Its primary host receptor is the Met receptor, a receptor tyrosine kinase (RTK) that is the natural receptor for Hepatocyte Growth Factor (HGF), also known as Scatter Factor (SF) nih.govnih.govuniprot.orggenecards.orgjax.orgnih.govwikipedia.org. Met is widely expressed on various cell types, including epithelial cells, endothelial cells, hepatocytes, and fibroblasts, which explains InlB's ability to mediate invasion into a wider range of tissues nih.govnih.govcore.ac.uk.

The binding of InlB to Met activates the receptor, leading to its dimerization and the subsequent activation of its intrinsic tyrosine kinase activity biogps.orgnih.govgenecards.orgnih.govjax.orgloinc.org. This activation mimics the signaling initiated by the natural ligand HGF/SF biogps.orggenecards.orgjax.org. The interaction involves the leucine-rich repeat (LRR) domain of InlB binding to the extracellular portion of the Met receptor genecards.orgloinc.org. Structural studies have revealed the formation of a 2:2 complex upon InlB-mediated Met dimerization jax.orgloinc.org. InlB binding is saturable and can be inhibited by EDTA genecards.org. While InlB can mediate adhesion, its primary role is often described as accelerating bacterial internalization after initial attachment uniprot.org. InlB can also act synergistically with InlA to enhance invasion nih.govuniprot.org.

This compound P (InlP) is a secreted this compound that has been identified as a crucial virulence factor for Listeria monocytogenes, particularly in the context of placental infection nih.govgenscript.comlovd.nl. InlP interacts with the human protein afadin, also known as AF-6, which is associated with cell-cell junctions nih.govgenscript.comlovd.nlmdpi.comtbzmed.ac.ir. InlP possesses an extended leucine-rich repeat (LRR) domain that facilitates this interaction genscript.comlovd.nl. Unlike InlA and InlB which primarily mediate entry into the host cell cytoplasm, InlP targets cytosolic afadin and plays a significant role in promoting Listeria transcytosis across the basal face of polarized epithelial monolayers, contributing to the crossing of the basement membrane during placental infection nih.govgenscript.com.

Beyond the well-characterized interactions of InlA with E-cadherin, InlB with Met, and InlP with afadin, research suggests that other host molecules may also contribute to Listeria entry and pathogenesis nih.govnih.gov. For instance, gC1qR and glycosaminoglycans, such as heparin, have been implicated as co-receptors or accessory molecules that can enhance InlB-mediated entry, potentially by stabilizing the interaction with Met nih.govgenecards.orgwikipedia.orgcore.ac.uk. Additionally, other internalins within the Listeria genome, such as InlE, InlG, and InlH, may play supportive roles in the invasion process, potentially by modulating the InlA-dependent pathway or affecting bacterial surface presentation genecards.org. Studies involving "murinized" InlA, engineered to interact with mouse E-cadherin, have also suggested potential interactions with other cadherins like N-cadherin, highlighting the complexity of this compound-host receptor engagement nih.gov.

Afadin (InlP) [16, 30]

Molecular Mechanisms of this compound-Dependent Adhesion and Engagement

The molecular mechanisms underlying this compound-dependent adhesion and subsequent host cell engagement are central to Listeria's invasive strategy nih.govnih.gov. The initial binding of internalins to their specific host receptors triggers a series of events that lead to the engulfment of the bacterium. This process is often described as a "zipper" mechanism, where the host cell membrane is actively drawn around the bacterium as the this compound-receptor interaction progresses nih.govbiogps.org.

For InlA, the interaction involves the LRR domain binding to the first ectodomain of human E-cadherin nih.gov. This engagement can lead to the recruitment of components of the adherens junction complex, including alpha- and beta-catenin, which link E-cadherin to the actin cytoskeleton nih.gov. This molecular linkage is thought to be important for transmitting the signals necessary for membrane remodeling and internalization.

In the case of InlB, binding to the Met receptor induces conformational changes that promote receptor dimerization nih.govnih.gov. This dimerization is a critical step in activating the Met receptor's tyrosine kinase activity and initiating downstream signaling cascades nih.gov. The interaction interface between InlB and Met has been characterized, revealing a specific mode of binding that leads to the formation of a signaling-competent receptor complex loinc.org. While InlB can contribute to adhesion, its primary impact is often on accelerating the internalization process after the bacterium has made contact with the cell surface uniprot.org. The binding of InlB to host cells is a specific and saturable process genecards.org.

Signal Transduction Pathways Initiated by this compound-Receptor Engagement

The engagement of host cell receptors by internalins triggers specific intracellular signal transduction pathways that are essential for mediating bacterial internalization and manipulating host cell behavior nih.govgenecards.orgcmdm.tw. These pathways converge on the host cell cytoskeleton, particularly the actin network, to drive the membrane rearrangements required for entry.

The interaction of InlA with E-cadherin can activate signaling pathways that involve the recruitment and local activation of Phosphoinositide 3-kinase (PI3K) wikipedia.org. PI3K activity can influence the remodeling of the actin cytoskeleton, partly through the activation of small GTPases like Rac, mediated by guanine (B1146940) nucleotide exchange factors (GEFs) such as Tiam1 wikipedia.org. Modulation of phosphoinositide levels, specifically PIP2 and PIP3, also plays a role wikipedia.org. Additionally, the interaction of p120 catenin, a component of the E-cadherin complex, with GEF protein Vav2 may contribute to this signaling, primarily leading to the activation of small GTPases and subsequent cytoskeletal rearrangements wikipedia.org.

InlB-mediated activation of the Met receptor initiates multiple downstream signaling cascades characteristic of receptor tyrosine kinases biogps.orgnih.govwikipedia.orgbinasss.sa.cruniprot.org. Key pathways activated by InlB-Met engagement include the MAPK (ERK1/2), STAT3, and PI3K/Akt pathways biogps.orgnih.govwikipedia.orgbinasss.sa.cruniprot.org. The binding of InlB to Met leads to the phosphorylation of specific tyrosine residues on the receptor's intracellular domain, creating docking sites for various adaptor proteins and signaling molecules nih.govwikipedia.org. PI3K activation is particularly important for InlB-mediated internalization in some cell types, as it leads to the production of PIP3, a crucial lipid second messenger for the process nih.govcore.ac.uk. Met activation by InlB also triggers clathrin-mediated endocytosis, a primary route of internalization, which involves host proteins like dynamin 1 and Eps15 nih.govidrblab.cn. Beyond mediating entry, InlB can activate signaling pathways that may influence other cellular processes, such as cell survival wikipedia.org.

While InlP binds to afadin and is important for transcytosis, the detailed signal transduction pathways initiated solely by the InlP-afadin interaction are less extensively characterized in the provided information compared to InlA and InlB signaling. Afadin's association with cell-cell junctions and the actin cytoskeleton suggests a role in cytoskeletal organization and cellular adhesion, which would be consistent with InlP's function in promoting bacterial movement across epithelial barriers lovd.nl.

Table of this compound-Host Receptor Interactions and Associated Signaling

This compoundPrimary Host ReceptorKey Signaling Pathways Initiated
InlAE-cadherinPI3K, small GTPases (Rac), modulation of PIP2/PIP3, potential Vav2
InlBMet (HGF Receptor)MAPK (ERK1/2), STAT3, PI3K/Akt, JNK
InlPAfadinLess characterized; likely involves cytoskeletal organization

Activation of Receptor Tyrosine Kinases (e.g., Met Phosphorylation)

The interaction between InlB and its primary signaling receptor, Met, in various epithelial cells is a critical step for bacterial internalization. annualreviews.orguniprot.org InlB binds to the extracellular domain of Met through its Leucine-Rich Repeat (LRR) domain. biologists.comnih.gov This binding induces the activation of the tyrosine receptor kinase Met, leading to its autophosphorylation. annualreviews.orgbiologists.com This phosphorylation occurs on specific tyrosine residues within the Met receptor, including those in the tyrosine kinase domain (e.g., Y1234 and Y1235) which activate the intrinsic kinase activity, and residues in the C-terminus (e.g., Y1349 and Y1356) that serve as docking sites for various signal transducers and adaptors. biologists.comnih.gov The full-length InlB protein is required for maximal Met activation, although the LRR domain alone can bind Met and stimulate tyrosine phosphorylation. biologists.comnih.gov InlB's ability to stimulate Met phosphorylation and downstream signaling suggests it acts as an agonist, mimicking the activity of HGF. uniprot.orgbiologists.comnih.gov

Recruitment and Phosphorylation of Adaptor Proteins (e.g., Gab1, CBL)

Following the activation and phosphorylation of Met by InlB, several protein adaptors are recruited to the phosphorylated tyrosine residues on the receptor. annualreviews.orgbiologists.com These adaptors are subsequently phosphorylated in response to InlB stimulation. Key adaptor proteins recruited and phosphorylated include Gab1, Cbl, and Shc. annualreviews.orguniprot.orgbiologists.comscilit.comembopress.org Gab1 plays a critical role in signaling downstream of Met. nih.gov Upon membrane recruitment, Gab1 becomes phosphorylated on multiple tyrosine residues, creating docking sites for SH2 domain-containing proteins such as the p85 subunit of PI3K, the tyrosine phosphatase Shp2, phospholipase C-γ (PLC-γ), and the adaptor protein Crk. biologists.comnih.gov Cbl, another recruited adaptor, is also a ubiquitin ligase. annualreviews.org Cbl is required for Met ubiquitination, a process that promotes clathrin recruitment and receptor internalization via endocytosis. annualreviews.org Recruitment and phosphorylation of Gab1 and Cbl are consistently observed in response to InlB. uniprot.orgbiologists.comscilit.comembopress.org

Host Cell Cytoskeletal Rearrangements and Membrane Trafficking

This compound-mediated signaling profoundly impacts the host cell cytoskeleton and membrane trafficking, driving the dynamic changes required for bacterial internalization and subsequent spread.

Actin Polymerization and Nucleation (e.g., Arp2/3 Complex)

A critical outcome of the InlB-mediated signaling cascade is the dramatic rearrangement of the host cell's actin cytoskeleton. The activation of PI3K and subsequent production of PIP3 lead to the activation of Rac, which then activates the Wave/N-Wasp complex. annualreviews.org The Wave/N-Wasp complex is a potent activator of the Arp2/3 complex. annualreviews.org The Arp2/3 complex is essential for initiating actin nucleation, leading to the formation of branched actin filaments that provide the force for membrane protrusion and bacterial engulfment. annualreviews.orgnih.gov While the bacterial protein ActA is known to recruit the Arp2/3 complex for actin-based motility within the cytoplasm, InlB's signaling through Met, PI3K, Rac, and Wave/N-Wasp directly contributes to the actin polymerization and nucleation events necessary for the initial invasion process. annualreviews.orgnih.gov Different subunits of the Arp2/3 complex have been shown to play distinct roles in Listeria cell invasion and actin-based motility. nih.gov

Clathrin-Dependent and Independent Endocytosis Mechanisms

Host cell entry mediated by internalins involves the hijacking of endocytic pathways. InlA binding to E-cadherin can result in the endocytosis of E-cadherin. plos.org The InlB-Met signaling pathway also intersects with endocytic machinery. Cbl, recruited and phosphorylated downstream of Met, acts as a ubiquitin ligase that promotes Met ubiquitination. annualreviews.org This ubiquitination is important for recruiting clathrin and facilitating receptor internalization via clathrin-mediated endocytosis. annualreviews.org Studies have shown that InlB and its LRR fragment stimulate equivalent rates of clathrin-mediated Met internalization. nih.gov Beyond clathrin-dependent mechanisms, Listeria may also exploit clathrin-independent endocytosis pathways, such as those regulated by Arf6 and Cdc42, which are involved in the internalization and recycling of membrane proteins and influence actin cytoskeleton reorganization. mdpi.com Endocytosis, including dynamin-dependent processes, is crucial for Listeria invasion at multicellular junctions. plos.org

Modulation of Exocytosis and Protrusion Formation (InlC)

While InlA and InlB are primarily involved in the initial invasion, the secreted this compound InlC plays a significant role in the later stage of cell-to-cell spread, which involves the formation of membrane protrusions. InlC perturbs apical cell junctions by interacting with the scaffolding protein Tuba, inhibiting the recruitment of the actin regulatory protein N-WASP and COPII proteins. nih.govnih.gov This interaction helps to relieve cortical membrane tension, favoring the formation of protrusions that allow the bacteria to spread into neighboring cells. nih.govnih.govbiorxiv.org Furthermore, InlC has been shown to interact with Exo70, a component of the exocyst complex, and is suggested to recruit and/or stabilize the exocyst at protrusions. asm.orgresearchgate.net The exocyst complex is crucial for exocytosis, a process where intracellular vesicles fuse with the plasma membrane, delivering cargo and expanding the membrane. asm.org Exocytosis is upregulated at protrusions during Listeria infection, and InlC contributes to this process, promoting both the initiation and elongation of bacterial protrusions. asm.orgresearchgate.net Knockout of InlC has been shown to reduce exocytosis at protrusions and impair protrusion formation and intercellular spread. nih.govasm.org

This compound's Influence on Host Cell Junction Integrity and Barrier Translocation

This compound A (InlA) is a key virulence factor that mediates the crossing of the intestinal epithelial barrier, the primary entry site for Listeria monocytogenes into the host. InlA achieves this by binding to its specific host cell receptor, E-cadherin, a transmembrane glycoprotein crucial for mediating homophilic interactions below the tight junctions of polarized epithelial cells. This interaction between InlA and E-cadherin initiates a process resembling "zippering," where the host cell membrane is induced to extend around the bacterium, leading to its internalization within a host membrane-bound vesicle.

While E-cadherin is typically located in the basolateral membrane of enterocytes, below the tight junctions, Listeria monocytogenes has evolved mechanisms to gain access to this receptor from the apical side of the epithelium. Research indicates that Listeria exploits the dynamic nature of epithelial renewal and junctional remodeling, particularly at sites of cell extrusion where senescent cells are expelled from the epithelium. At these multicellular junctions, E-cadherin is transiently exposed to the luminal surface, providing InlA with the opportunity to bind and facilitate bacterial adhesion and subsequent invasion. Studies using polarized epithelial cell monolayers and in vivo rabbit ileal loops have confirmed that junctions at cell extrusion zones are specific targets for Listeria monocytogenes adhesion and invasion, a process dependent on InlA.

Beyond InlA, other internalins also contribute to Listeria's interaction with host cell junctions. This compound C (InlC), for instance, has been shown to perturb apical cell junctions and promote the cell-to-cell spread of Listeria. InlC is described as a virulence enhancer that impacts the morphology of host cell junctions by interfering with host proteins like DNMBP (Tuba) and WASL, thereby altering cortical tension at cell junctions. This alteration facilitates the formation of bacteria-filled cell protrusions, which are essential for bacterial spreading within infected host tissue.

Furthermore, the Listeria adhesion protein (LAP), while not an this compound in the classical sense of binding E-cadherin or c-Met, has also been implicated in influencing epithelial permeability and promoting translocation. LAP has been shown to induce intestinal epithelial barrier dysfunction by triggering caveolin-1-mediated endocytosis of critical junctional proteins, including claudin-1, occludin, and E-cadherin. This process, which involves the activation of NF-κB signaling and myosin light-chain kinase (MLCK), leads to the redistribution of these junctional proteins and a subsequent opening of the epithelial barrier, facilitating Listeria passage. Some research suggests that LAP-mediated remodeling of apical junctions may serve as a precursor event that provides InlA access to basolateral E-cadherin.

The ability of internalins to manipulate host cell junctions is critical for Listeria's pathogenesis, enabling the bacterium to cross various host barriers, including the intestinal barrier, the blood-brain barrier, and the placental barrier. For example, InlA mediates attachment to E-cadherin receptors in syncytiotrophoblasts and subsequent invasion of the underlying villous tissue, highlighting its importance in crossing the maternofetal barrier. The interaction between InlA and E-cadherin is species-specific, with a single amino acid polymorphism in E-cadherin being responsible for the reduced pathogenicity of Listeria monocytogenes in mice compared to humans.

Studies investigating the impact of internalins on tight junction proteins like occludin and claudins have revealed that while InlA primarily targets E-cadherin, its action, sometimes in conjunction with other factors like LAP, can indirectly lead to the redistribution or internalization of tight junction components, contributing to increased epithelial permeability.

Data on the specific effects of internalins on the expression or localization of junctional proteins can be complex and context-dependent, varying based on the specific this compound involved, the host cell type, and the experimental conditions. However, research consistently points to internalins, particularly InlA and InlC, and in cooperation with LAP, as key bacterial factors that modulate host cell junction integrity to facilitate invasion and dissemination.

Compound NamePubChem CID
This compound
E-cadherin
Claudin-1
Occludin
This compound C (InlC)
This compound B (InlB)
Listeria adhesion protein (LAP)
Afadin

Note: PubChem CIDs for some host proteins like E-cadherin, Claudin-1, Occludin, and Afadin are associated with the human proteins based on the context of the research, as specific CIDs for proteins can vary based on species and specific isoforms. A general CID for "this compound" as a compound is not available, as it refers to a family of bacterial proteins; specific internalins like InlC and InlB are listed.Internalins, a family of surface proteins found in Listeria monocytogenes, play a crucial role in the bacterium's ability to invade host cells and disseminate within tissues. Among the various internalins, this compound A (InlA) and this compound B (InlB) are particularly well-studied for their roles in mediating entry into non-phagocytic cells. This section focuses on the influence of internalins, primarily InlA and InlC, on host cell junction integrity and the subsequent translocation of Listeria across epithelial barriers.

This compound's Influence on Host Cell Junction Integrity and Barrier Translocation

This compound A (InlA) is a key virulence factor that mediates the crossing of the intestinal epithelial barrier, the primary entry site for Listeria monocytogenes into the host. InlA achieves this by binding to its specific host cell receptor, E-cadherin, a transmembrane glycoprotein crucial for mediating homophilic interactions below the tight junctions of polarized epithelial cells. This interaction between InlA and E-cadherin initiates a process resembling "zippering," where the host cell membrane is induced to extend around the bacterium, leading to its internalization within a host membrane-bound vesicle.

While E-cadherin is typically located in the basolateral membrane of enterocytes, below the tight junctions, Listeria monocytogenes has evolved mechanisms to gain access to this receptor from the apical side of the epithelium. Research indicates that Listeria exploits the dynamic nature of epithelial renewal and junctional remodeling, particularly at sites of cell extrusion where senescent cells are expelled from the epithelium. At these multicellular junctions, E-cadherin is transiently exposed to the luminal surface, providing InlA with the opportunity to bind and facilitate bacterial adhesion and subsequent invasion. Studies using polarized epithelial cell monolayers and in vivo rabbit ileal loops have confirmed that junctions at cell extrusion zones are specific targets for Listeria monocytogenes adhesion and invasion, a process dependent on InlA.

Beyond InlA, other internalins also contribute to Listeria's interaction with host cell junctions. This compound C (InlC), for instance, has been shown to perturb apical cell junctions and promote the cell-to-cell spread of Listeria. InlC is described as a virulence enhancer that impacts the morphology of host cell junctions by interfering with host proteins like DNMBP (Tuba) and WASL, thereby altering cortical tension at cell junctions. This alteration facilitates the formation of bacteria-filled cell protrusions, which are essential for bacterial spreading within infected host tissue.

Furthermore, the Listeria adhesion protein (LAP), while not an this compound in the classical sense of binding E-cadherin or c-Met, has also been implicated in influencing epithelial permeability and promoting translocation. LAP has been shown to induce intestinal epithelial barrier dysfunction by triggering caveolin-1-mediated endocytosis of critical junctional proteins, including claudin-1, occludin, and E-cadherin. This process, which involves the activation of NF-κB signaling and myosin light-chain kinase (MLCK), leads to the redistribution of these junctional proteins and a subsequent opening of the epithelial barrier, facilitating Listeria passage. Some research suggests that LAP-mediated remodeling of apical junctions may serve as a precursor event that provides InlA access to basolateral E-cadherin.

The ability of internalins to manipulate host cell junctions is critical for Listeria's pathogenesis, enabling the bacterium to cross various host barriers, including the intestinal barrier, the blood-brain barrier, and the placental barrier. For example, InlA mediates attachment to E-cadherin receptors in syncytiotrophoblasts and subsequent invasion of the underlying villous tissue, highlighting its importance in crossing the maternofetal barrier. The interaction between InlA and E-cadherin is species-specific, with a single amino acid polymorphism in E-cadherin being responsible for the reduced pathogenicity of Listeria monocytogenes in mice compared to humans.

Studies investigating the impact of internalins on tight junction proteins like occludin and claudins have revealed that while InlA primarily targets E-cadherin, its action, sometimes in conjunction with other factors like LAP, can indirectly lead to the redistribution or internalization of tight junction components, contributing to increased epithelial permeability.

Genetic and Regulatory Framework of Internalin Expression

Genomic Organization and Distribution of Internalin Genes

This compound genes are distributed across the L. monocytogenes chromosome, appearing both in organized operon structures and as single gene loci. This varied genomic arrangement contributes to the differential expression and regulation observed among members of the this compound family.

Operon Structures (e.g., inlAB) and Single Gene Loci

A notable example of this compound genes organized in an operon is the inlAB locus. The genes inlA and inlB are contiguous on the chromosome and are transcribed as a single unit asm.org. These genes encode this compound A and this compound B, respectively, proteins well-known for their roles in the invasion of host cells asm.org. Other this compound genes, such as inlC and inlF, are located at different, single loci on the chromosome, suggesting independent regulatory mechanisms asm.orgoup.com. The genetic organization of this compound genes in clusters, like the inlAB operon and the inlC2DE cluster, or as single genes (inlC, inlF), reflects their diverse roles and the need for fine-tuned expression during the L. monocytogenes life cycle oup.com.

This compound Gene Family Diversity and Paralogous Relationships

The this compound gene family in L. monocytogenes is remarkably diverse, with approximately 35 distinct genes encoding internalins identified across available genomes frontiersin.org. This diversity is a result of evolutionary processes, including gene origination, diversification, and loss, consistent with a "birth-and-death" model of multigene family evolution observed for the first time in a bacterial family nih.gov. Paralogous relationships exist among these genes, reflecting their shared ancestry and the expansion of the family through gene duplication events nih.gov. The this compound family includes a variety of proteins, such as InlA, InlB, InlC, InlC2, InlD, InlE, InlF, InlG, and InlL, each potentially contributing to different aspects of Listeria pathogenesis or environmental adaptation asm.orgfrontiersin.orgnih.govasm.orgresearchgate.net. The presence or absence of specific this compound genes can vary among different L. monocytogenes serovars and Listeria species, highlighting the role of these genes in strain-specific characteristics and evolutionary divergence asm.orgasm.orgresearchgate.net. A phenomenon termed "paralog-sorting," involving the unequal transmission of gene duplicates, also contributes to the diversification of the this compound family nih.gov.

Transcriptional Regulation of this compound Gene Expression

The transcriptional regulation of this compound gene expression is a complex process involving multiple regulatory factors and environmental signals. This intricate network ensures that internalins are produced at appropriate levels and times during the bacterium's transition from a saprophyte to an intracellular pathogen.

Role of Global Virulence Regulators (e.g., PrfA)

The positive regulatory factor A (PrfA) is a master transcriptional activator that plays a central role in regulating the expression of many L. monocytogenes virulence genes, including several internalins nih.govtandfonline.comfrontiersin.orgasm.orgnih.gov. Genes such as inlA, inlB, and inlC are known to be at least partially regulated by PrfA asm.orgnih.gov. PrfA's activity is influenced by environmental stimuli, and it is considered a key regulator for virulence gene expression, particularly during the intracellular stages of infection nih.govtandfonline.com. PrfA binds to specific DNA sequences, known as "PrfA-boxes," located upstream of the genes it regulates, including the inlA promoter region nih.gov. The interaction of PrfA with target sequences can be influenced by other factors nih.gov.

Influence of Stress-Responsive Sigma Factors (e.g., σB)

The alternative sigma factor Sigma B (σB) is another crucial regulator that contributes to the expression of a significant number of L. monocytogenes virulence genes, including internalins nih.govtandfonline.commdpi.comuzh.chtandfonline.com. σB is recognized as a stress-responsive regulator and plays a role in the bacterium's adaptation to various environmental stresses, such as those encountered in the gastrointestinal tract nih.govmdpi.comuzh.ch. Studies have shown that σB contributes to the transcription of this compound genes like inlA and inlB, and is the primary regulator for others such as inlC2 and inlD nih.gov. The σB regulon is large and diverse, encompassing genes involved in stress response, metabolism, and virulence mdpi.comtandfonline.com. There are considerable and complex overlaps between the σB and PrfA regulons, and σB can even contribute to the transcriptional regulation of prfA itself asm.orguzh.ch.

Environmental Cues and Growth Phase-Dependent Modulation

The expression of this compound genes is modulated by various environmental cues and is often dependent on the growth phase of the bacterium researchgate.netasm.orgnih.govasm.org. Temperature is a significant environmental signal; for instance, the expression of some σB-dependent this compound genes has been observed to be highest at lower temperatures (e.g., 16°C) compared to host temperature (37°C) asm.org. Carbon source availability also influences virulence gene expression, including internalins, presumably by affecting the activation state of PrfA tandfonline.comnih.govasm.org. Other environmental signals, such as iron depletion and growth in the presence of activated charcoal, are known to influence the expression of PrfA-dependent genes nih.gov. The transition of L. monocytogenes from an extracellular to an intracellular lifestyle is largely mediated by the activation of PrfA, triggered by these environmental cues nih.govasm.orgscispace.com. Growth phase can also impact this compound expression; some virulence factors, including internalins, may have reduced expression in biofilm-associated cells compared to planktonic cells researchgate.net.

Protein NamePubChem CIDNotes
This compoundN/AProtein
PrfAN/AProtein
Sigma B (σB)N/AProtein

Post-Transcriptional and Translational Control Mechanisms

Post-transcriptional and translational control mechanisms provide L. monocytogenes with the ability to rapidly adjust this compound synthesis in response to environmental cues encountered during infection frontiersin.orgasm.orgtandfonline.comnih.gov. These mechanisms can involve small non-coding RNAs (sRNAs) and the structure of the messenger RNA (mRNA) itself, particularly the 5' untranslated region (UTR) frontiersin.orgtandfonline.comnih.govmdpi.com.

Studies have indicated that the 5' UTR of inlA mRNA is important for achieving maximal expression levels under infection-relevant conditions mdpi.com. This suggests that regulatory elements within the 5' UTR can influence the efficiency of inlA mRNA translation nih.govmdpi.com.

Furthermore, research on aro mutants of L. monocytogenes has shown strongly increased production of InlA (and to a lesser extent InlB), which was primarily attributed to enhanced translation of the inlAB transcripts asm.org. This finding highlights the existence of post-transcriptional control that can significantly impact this compound protein levels asm.org.

Another example involves the sRNA Rli27, which is specific to the Listeria genus and is upregulated in the mouse intestinal lumen and blood frontiersin.orgtandfonline.com. Rli27 has been implicated in the post-transcriptional regulation of lmo0514, an this compound-like protein, by interacting with its 5' UTR frontiersin.orgtandfonline.com. This interaction leads to increased translation of lmo0514 mRNA, modulating the levels of this cell wall surface protein during intracellular infection tandfonline.com. This demonstrates how sRNAs can act as post-transcriptional regulators to fine-tune the expression of this compound-like proteins in response to the host environment frontiersin.orgtandfonline.com.

Genetic Variations Leading to Altered this compound Function (e.g., Truncated InlA)

Genetic variations within the inlA gene are particularly significant as they can lead to altered InlA function and are correlated with changes in L. monocytogenes virulence mdpi.commdpi.commdpi.comresearchgate.netasm.org. One of the most commonly observed types of mutations is the presence of premature stop codons (PMSCs) in inlA mdpi.commdpi.commdpi.comresearchgate.netasm.orgfrontiersin.org. These PMSCs result in the production of a truncated form of InlA protein mdpi.commdpi.commdpi.comresearchgate.netfrontiersin.org.

Truncated InlA is often secreted rather than being anchored to the bacterial cell wall, which significantly weakens the bacterium's ability to invade intestinal epithelial cells mdpi.commdpi.com. This attenuated invasive capacity is a hallmark of strains carrying inlA PMSCs mdpi.commdpi.comresearchgate.netasm.org.

Studies have consistently shown that L. monocytogenes strains isolated from food are significantly more likely to carry inlA PMSCs compared to strains isolated from human listeriosis cases mdpi.commdpi.commdpi.comfrontiersin.org. For example, studies in the United States have reported that 35-45% of food isolates contain truncated InlA, while only a small percentage (5.1%) of human isolates do mdpi.com. This suggests that strains with truncated InlA may be less pathogenic to humans mdpi.com.

The presence and type of inlA PMSC can influence the degree of attenuated virulence mdpi.comresearchgate.net. Different PMSC types result in truncated proteins of varying lengths, and their position within the gene can impact the strain's ability to adhere to and invade epithelial cells mdpi.comresearchgate.net. For instance, PMSC type 6, which encodes a protein of 491 amino acids, has been frequently observed in human isolates carrying truncated InlA mdpi.com.

Genetic variations in inlA are not limited to PMSCs. Other mutations, such as frameshift mutations in homopolymeric tracts, can also lead to truncated InlA nih.govasm.org. These frameshift mutations appear to be mutational hot spots that may facilitate a switch between producing full-length and truncated InlA proteins, potentially allowing for adaptation to different environments asm.org.

Research has also investigated the dose response for human listeriosis in relation to the presence of inlA PMSCs nih.govasm.org. Studies comparing strains with full-length InlA to those with truncated InlA have shown differences in the probability of causing illness nih.govasm.org.

InlA Type Source (Example Studies) Prevalence in Source (Example Data) Virulence Potential (Invasion)
Full-length Human clinical isolates High (e.g., >90%) mdpi.com Higher
Truncated Food isolates Higher (e.g., 35-45%) mdpi.com Attenuated
inlA Mutation Type (Example) Resulting Protein Length (Example) Impact on Virulence (Example)
PMSC Type 6 491 amino acids mdpi.com Attenuated mdpi.com
5' Frameshift in homopolymeric tract Truncated asm.org Attenuated asm.org

These genetic variations and the resulting altered InlA function contribute to the diverse phenotypes observed among L. monocytogenes strains, influencing their ability to persist in food processing environments and their potential to cause human disease oup.commdpi.com.

Evolutionary Biology and Diversification of Internalin Proteins

Phylogenetic Analysis of Internalin Family Members Across Listeria Species

Phylogenetic analyses of this compound genes across Listeria species reveal a complex evolutionary landscape. Studies utilizing multilocus phylogenetic analysis (MLPA) with concatenated housekeeping gene sequences have provided a robust framework for classifying Listeria species and understanding their evolutionary relationships mdpi.comasm.org. Within this framework, the distribution and sequence variations of this compound genes can be mapped to infer their evolutionary history.

Comparative genomic studies have shown that this compound-like genes are present in all members of the Listeria genus, including non-pathogenic species like Listeria innocua and Listeria seeligeri, as well as pathogenic species such as Listeria monocytogenes and Listeria ivanovii asm.orgnih.govasm.org. The presence of internalins in non-pathogenic species suggests that some members of this protein family may have functions not directly linked to virulence asm.org.

Phylogenetic analysis of specific this compound genes, such as inlA, within Listeria monocytogenes has shown a mosaic pattern, indicative of localized recombination and convergent evolution plos.org. These analyses have also revealed the presence of premature stop codons (PMSC) in inlA in certain Listeria monocytogenes isolates, particularly those from food and environmental sources, which are associated with reduced invasion efficiency in human intestinal epithelial cells nih.gov.

Computational evolutionary approaches have been used to identify homologs of specific internalins, such as this compound P (InlP), in various Listeria species. For instance, InlP homologs have been identified in Listeria ivanovii londoniensis, Listeria seeligeri, Listeria innocua, and Listeria costaricensis. These homologs exhibit varying degrees of amino acid similarity to Listeria monocytogenes InlP, and some lack specific domains found in the Listeria monocytogenes protein, providing insights into the evolution of this particular virulence factor nih.govbiorxiv.org.

Data from phylogenetic analyses can be visualized in tree structures, illustrating the relationships between this compound genes from different species and strains. These trees often highlight clades corresponding to different Listeria species and can show the evolutionary relationships among this compound paralogs within a single genome.

Table: Amino Acid Similarity of InlP Homologs to Listeria monocytogenes InlP nih.govbiorxiv.org

SpeciesInlP HomologsAmino Acid Similarity to InlP (L. monocytogenes)
Listeria ivanoviiInlP>65%
Listeria seeligeriInlP1, InlP2, InlP3>65%
Listeria innocuaInlP-like<35%
Listeria costaricensisInlP-like55%

Note: This table is based on reported similarity percentages and the identification of homologs in the cited sources.

Functional Divergence and Specialization Among this compound Paralogs

The Listeria monocytogenes genome encodes a significant number of this compound and this compound-like proteins, with comparative analyses identifying between 24 and 29 such genetic loci in different strains asm.org. This large repertoire of internalins reflects functional divergence and specialization among paralogs (genes within the same genome that originated from duplication events).

The functional diversity of internalins is supported by their variable distribution among Listeria species and strains, their regulation by different transcription factors (including PrfA and σB), and the diverse functions that have been characterized for a subset of these proteins asm.orgmdpi.comfrontiersin.org. While InlA and InlB are well-known for their roles in host cell invasion by interacting with E-cadherin and c-Met receptors, respectively, other internalins have distinct functions mdpi.comontosight.aimicrobiologyresearch.orgpnas.org. For example, InlC is a secreted protein involved in cell-to-cell spread mdpi.com. InlP has been identified as a secreted virulence factor critical for placental infection, interacting with the host protein afadin nih.govmicrobiologyresearch.orgplos.org. InlL has been shown to be involved in biofilm formation and adhesion to mucin frontiersin.org. Some this compound-like proteins, such as Lmo0327, have been characterized as enzymes with murein-hydrolyzing activity, suggesting roles in cell separation and peptidoglycan turnover rather than host cell adhesion or entry asm.org.

The presence of different LRR domains and other structural motifs in internalins underlies their ability to interact with a variety of host ligands or perform enzymatic functions nih.govpnas.orgnih.gov. The structural characteristics, such as the number of LRR domains, vary significantly among internalins, contributing to their functional specificity nih.gov.

Table: Examples of Functional Specialization of Listeria monocytogenes Internalins

This compoundPrimary Function(s)Key Host Interaction Partner(s)
InlAHost cell invasion (intestinal barrier crossing)E-cadherin
InlBHost cell invasion (various cell types, including hepatocytes)c-Met, gC1qR, glycosaminoglycans
InlCCell-to-cell spreadTuba
InlPPlacental colonization, transcytosis across epithelial monolayersAfadin
InlLBiofilm formation, adhesion to mucinMucin
Lmo0327Murein hydrolysis, cell separationNot applicable (enzymatic)

Note: This table summarizes functions and interactions based on the provided context.

Co-evolutionary Dynamics Between Internalins and Host Receptors

The interaction between Listeria internalins and host cell receptors is a prime example of host-pathogen co-evolution. The species-specific nature of some this compound-receptor interactions, such as the highly specific binding of Listeria monocytogenes InlA to human E-cadherin, highlights the reciprocal evolutionary pressures that have shaped both bacterial virulence factors and host defense mechanisms nih.govplos.org.

The interaction between InlA and E-cadherin is critical for Listeria monocytogenes to cross the intestinal barrier ontosight.aiplos.org. The specificity of this interaction is influenced by key amino acid residues in both InlA and E-cadherin. For instance, Pro16 of human E-cadherin is a major determinant for human susceptibility to Listeria monocytogenes infection and is essential for the intermolecular recognition by InlA nih.gov. Differences in the E-cadherin sequence between species, such as between humans and mice, can significantly impact the efficiency of InlA-mediated invasion, explaining the differential susceptibility of these hosts to Listeria monocytogenes infection plos.orgnih.gov.

Studies involving the "murinization" of InlA, where mutations are introduced to enable interaction with murine E-cadherin, have provided valuable insights into the molecular basis of host specificity and co-evolutionary adaptation plos.orgnih.gov. These experiments demonstrate how subtle changes in this compound structure can alter host receptor binding and subsequently influence host tropism and infection dynamics plos.org.

The co-evolutionary arms race between Listeria and its hosts drives the diversification of internalins to target different host receptors or to adapt to variations in host receptor sequences. This dynamic process contributes to the observed host specificity and varying degrees of virulence among Listeria species and strains.

Genomic Plasticity and Horizontal Gene Transfer Events Affecting this compound Loci

The genomic organization and variability of this compound genes in Listeria provide evidence for the role of genomic plasticity and horizontal gene transfer (HGT) in their evolution. This compound genes are often found in clusters or loci that exhibit variability in gene content and organization across different Listeria strains and species asm.orgfrontiersin.orgnih.gov.

Genomic islands (GEIs), which are gene clusters likely acquired through HGT, can contain genes that confer advantageous traits, including virulence factors like internalins nih.gov. While the main cluster of virulence genes (LIPI-1) is considered ancestral to the genus Listeria, other pathogenicity islands and genomic regions show evidence of more recent acquisition or rearrangement nih.govnih.gov. For example, Listeria ivanovii harbors LIPI-2, which contains a cluster of this compound genes nih.gov.

Studies have identified genomic regions with lower levels of linkage disequilibrium, suggesting they may be "hot spots" for HGT events in Listeria monocytogenes plos.org. The accessory genome of Listeria monocytogenes, which includes many this compound genes, is enriched for cell surface-related genes, highlighting the selective pressures related to host interaction and environmental adaptation plos.org.

Horizontal gene transfer, along with gene duplication and deletion events, contributes to the expansion and diversification of the this compound gene family. This genomic plasticity allows Listeria to acquire new this compound variants or modify existing ones, potentially leading to altered host range, tissue tropism, or adaptation to different environmental niches. The presence of novel internalins in specific outbreak strains further underscores the role of genomic variation in the emergence of highly virulent clones frontiersin.org.

The evolutionary history of internalins is thus shaped by a combination of vertical descent, gene duplication, functional divergence, co-evolution with host receptors, and the dynamic processes of genomic plasticity and horizontal gene transfer.

Advanced Research Methodologies for Internalin Studies

Recombinant Internalin Protein Expression and Purification Strategies

The study of internalins often necessitates the production of purified, recombinant proteins. Recombinant this compound proteins, such as this compound B Humanized Recombinant Monoclonal Antibody (SAA0363), are available and tested in applications like Surface Plasmon Resonance (SPR), ELISA, and Neutralization assays. thermofisher.com These recombinant proteins are typically produced in expression systems like Escherichia coli. researchgate.netrcsb.org For instance, the gene sequence encoding the InlB protein has been cloned into vectors like Qiagen pQE-60 and expressed in E. coli for purification by immobilized metal affinity chromatography. researchgate.net Recombinant lactococci efficiently displaying the cell wall anchored form of InlA have also been generated to study invasiveness in human epithelial cell lines. pasteur.fr

Biophysical Characterization of this compound-Receptor Interactions

Understanding how internalins interact with host cell receptors is fundamental to comprehending Listeria invasion. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding of molecules in real-time. It is employed to study the interaction of internalins with their host receptors or other binding partners. For example, SPR has been used to investigate the interaction of surface-immobilized heparin with InlB and a truncated form of InlB (InlB-ΔBΔGW1). nih.gov SPR can also be used in immunoassays to detect Listeria monocytogenes cells by utilizing antibodies against this compound B. researchgate.net Antibodies that detect this compound B can be used in SPR applications. thermofisher.comthermofisher.com

Isothermal Titration Calorimetry (ITC) is a powerful technique for determining the thermodynamic parameters of molecular interactions in solution. tainstruments.comwikipedia.orgmosbri.eu ITC directly measures the heat released or absorbed upon binding, providing information on binding affinity (KD or KA), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). tainstruments.comwikipedia.orgmosbri.euharvard.edu This technique is valuable for characterizing the interaction between internalins and their receptors, such as InlA and E-cadherin, or InlB and MET. rcsb.orgproteopedia.orguni-bielefeld.denih.govuniprot.org ITC experiments involve titrating one molecule (ligand) into a solution of another molecule (sample) while maintaining a constant temperature. tainstruments.comwikipedia.orgmosbri.eu The heat generated or absorbed upon each injection is measured, and the resulting thermogram is analyzed to determine binding parameters. tainstruments.commosbri.eu Sample preparation for ITC requires the two binding partners to be in identical buffers to minimize heats of dilution. mosbri.euharvard.edu Protein aggregates can interfere with ITC, so samples should be centrifuged or filtered. mosbri.eu

Here is a table summarizing typical parameters measured by ITC:

ParameterDescription
Binding Affinity (KD or KA)Strength of the interaction
Enthalpy Change (ΔH)Heat absorbed or released upon binding
Entropy Change (ΔS)Change in disorder upon binding
Stoichiometry (n)Molar ratio of interacting molecules

X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are essential techniques for determining the three-dimensional structures of internalins and their complexes with host receptors at atomic or near-atomic resolution.

X-ray crystallography involves obtaining a high-quality crystal of the protein or complex and then diffracting X-rays through it to produce a pattern that can be used to reconstruct the electron density and determine atomic positions. wikipedia.org Crystal structures of this compound domains, such as the fused N-terminal domains of this compound H, have been determined by X-ray diffraction. proteopedia.org The crystal structure of the functional domain of InlA alone and in complex with the extracellular N-terminal domain of human E-cadherin (hEC1) has been determined, revealing how the leucine-rich repeat (LRR) domain of InlA recognizes hEC1. rcsb.orgproteopedia.orgnih.gov Crystal structures of InlA in complex with nanobodies have also been determined by X-ray diffraction. rcsb.orgproteopedia.org The crystal structure of this compound C (InlC) has been determined at 2.0 Å resolution, showing a smaller, flatter, and more hydrophilic receptor-binding surface compared to InlA and InlB. nih.gov

Cryo-EM involves rapidly freezing the sample in a thin layer of vitreous ice, preserving the molecules in a near-native state. thermofisher.comnih.gov A beam of electrons is then passed through the frozen sample, and images are recorded from multiple angles. thermofisher.com These images are computationally processed to reconstruct a 3D map of the molecule or complex. thermofisher.comnih.gov Cryo-EM is particularly useful for studying large protein complexes or those that are difficult to crystallize. nih.gov It can provide structural information at near-atomic resolution, complementing X-ray crystallography. thermofisher.comnih.gov Cryo-electron tomography (cryo-ET), a related technique, allows for 3D imaging of cellular structures and protein complexes within their native environment. thermofisher.comnih.govbiorxiv.orgfrontiersin.org

Structural studies using these methods have provided critical insights into the molecular basis of this compound-receptor interactions. For instance, crystal structures have shown that the LRR domain of InlA specifically recognizes hEC1. rcsb.orgproteopedia.orgnih.gov Structural and biophysical data suggest that InlB is monomeric in solution but dimerizes upon binding to the MET receptor, promoting the formation of a signaling-active 2:2 complex. uni-bielefeld.deuniprot.org

Here is a table summarizing some reported crystal structures of internalins:

This compoundPDB IDMethodResolution (Å)Complexed with
This compound H1h6uX-ray Diffraction1.8Fused N-terminal domains
This compound A1O6TX-RAY DIFFRACTION1.60Human E-cadherin (hEC1)
This compound A8h63X-ray Diffraction1.53Nanobody VHH10
This compound A8H64X-RAY DIFFRACTION2.35Nanobody VHH24
This compound C-X-ray Crystallography2.0Alone

Analytical Ultracentrifugation and Spectroscopy

Analytical Ultracentrifugation (AUC) is a versatile technique used to determine the sedimentation properties of macromolecules, providing information on their size, shape, and interactions in solution. AUC can be used to study the stoichiometry and affinity of protein-protein interactions. It has been employed to probe individual interactions between InlA and hEC1. rcsb.orgproteopedia.orgnih.govresearchgate.net Sedimentation equilibrium and sedimentation velocity experiments can be performed to determine molecular weights and assess the homogeneity and association states of proteins. researchgate.net

Spectroscopy techniques, such as Circular Dichroism (CD) spectroscopy, can provide information on the secondary structure and folding stability of proteins. CD spectroscopy has been used in the biophysical characterization of this compound variants to assess whether mutations alter protein structure. nih.gov

Cell Culture Models for Studying this compound-Mediated Invasion and Host Response

Cell culture models are indispensable tools for studying this compound-mediated bacterial invasion and the subsequent host cellular responses. These models allow researchers to investigate the interactions between internalins and host cells under controlled conditions.

Epithelial, Endothelial, and Fibroblast Cell Lines

Various cell lines are used to model the different host tissues encountered by Listeria monocytogenes during infection.

Epithelial cell lines, such as Caco-2 cells (human intestinal epithelial cells) and MDCK cells (Madin-Darby canine kidney epithelial cells), are commonly used to study InlA-mediated invasion, as InlA primarily interacts with E-cadherin found on epithelial cells. pasteur.frasm.orgfrontiersin.orgnih.govnih.govplos.orgplos.org Studies using Caco-2 cells have shown significant variation in invasion efficiencies among L. monocytogenes strains. asm.org Recombinant lactococci expressing InlA have been shown to invade Caco-2 cells. pasteur.fr MDCK cells have been used to study InlB-mediated MET activation and cell scatter. nih.gov Polarized MDCK cells serve as a model epithelium to study how L. monocytogenes breaches tight junctions to access basolateral E-cadherin. plos.orgplos.org

Endothelial cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs), are used to study the interaction of Listeria with the endothelium, which is relevant for dissemination and crossing barriers like the blood-brain barrier. frontiersin.orgoup.comasm.orgplos.orgmdpi.com Studies have shown that L. monocytogenes can invade HUVECs, and this invasion can be dependent on or enhanced by internalins, particularly InlB, which interacts with the MET receptor expressed on endothelial cells. nih.govfrontiersin.orgasm.orgmdpi.comnih.gov However, some studies suggest this compound-independent invasion mechanisms in HUVECs. oup.complos.org

Fibroblast cell lines, such as S180 fibroblasts or human fibroblast cell lines like Hs68 and CCD1112Sk, can also be used to study Listeria invasion, although the mechanisms may differ depending on the expression of this compound receptors like E-cadherin or MET. nih.govasm.orgfrontiersin.orgplos.org Mouse fibroblast lines like S180, particularly when transfected with E-cadherin, have been used to assess InlA-mediated entry. nih.gov Human fibroblast cell lines have been evaluated for their ability to support epithelial cell growth, highlighting their use in co-culture models relevant to tissue regeneration and potentially infection studies. plos.org

These cell culture models, combined with techniques like gentamicin (B1671437) protection assays to quantify intracellular bacteria and microscopy to visualize bacterial-host cell interactions, provide valuable insights into the cellular processes of this compound-mediated invasion. pasteur.frasm.orgfrontiersin.orgfrontiersin.orgnih.gov

Here is a table listing some common cell lines used in this compound research:

Cell LineOriginPrimary Use in this compound StudiesRelevant this compound
Caco-2Human intestinal epitheliumStudying InlA-mediated invasionInlA
MDCKCanine kidney epitheliumStudying InlA and InlB function, epithelial barrier interactionInlA, InlB
HeLaHuman cervix epitheliumStudying InlB-mediated invasionInlB
HUVECHuman umbilical vein endotheliumStudying Listeria-endothelial interaction, InlB-mediated invasionInlB
S180 fibroblastsMouse fibroblastsStudying InlA-mediated entry (especially with E-cadherin transfection)InlA
Hs68, CCD1112SkHuman newborn foreskin fibroblastsCo-culture models, potentially relevant to invasion studies-
HEPG2Human liver hepatocellular carcinomaStudying invasion efficiency and intracellular proliferationNovel internalins
HBMECHuman brain microvascular endotheliumStudying invasion at the blood-brain barrier, InlB-mediated invasionInlB, InlF
HIBCPPHuman immortalized brain choroid plexus papillomaStudying invasion at the blood-cerebrospinal fluid barrier, InlA/InlB-mediated invasionInlA, InlB, InlF

Organoid and Primary Cell Culture Systems

Organoid and primary cell culture systems offer more physiologically relevant models compared to traditional two-dimensional cell lines for studying host-pathogen interactions, including those involving internalins. Organoids are three-dimensional cultures derived from primary tissue or stem cells that can self-organize and recapitulate aspects of the original tissue architecture and function. ebi.ac.ukuniprot.org Primary cell cultures, derived directly from host tissues, maintain some of the heterogeneity and characteristics of in vivo cells. uniprot.orgtandfonline.com

These systems are valuable for investigating this compound-mediated invasion in a context that more closely mimics the complex cellular environment encountered by pathogens in the host. For instance, intestinal organoids have been utilized to study the translocation of Listeria monocytogenes across the intestinal epithelium, a process mediated by InlA's interaction with E-cadherin on host cells. nordicbiosite.com Live imaging techniques applied to these organoid models have revealed detailed mechanisms, such as Listeria hijacking E-cadherin recycling pathways to cross the intestinal barrier via goblet cells. nordicbiosite.com A human 2D primary organoid-derived epithelial monolayer model has also been developed to study host-pathogen interactions and bacterial translocation, offering a system for transepithelial studies that is more accessible than 3D organoids. rcsb.org

Compared to immortalized cell lines, primary cell-derived organoid cultures can retain cellular heterogeneity, including stem/progenitor and differentiated cell types, providing a more accurate representation of in vivo cellular responses. tandfonline.com While 2D primary cell cultures and 3D organoids may show similar responses to certain stimuli, they can differ significantly from those observed in immortalized cell lines, highlighting the importance of cell identity and context in pharmacological and host-pathogen studies. tandfonline.com

Genetic Manipulation and Mutagenesis Approaches for Functional Analysis

Genetic manipulation and mutagenesis are fundamental tools for dissecting the function of internalins and their domains. By altering the this compound gene sequence, researchers can study the impact of specific amino acid changes or the absence of the protein on bacterial invasion, host interaction, and virulence.

Gene Deletion, Knock-in, and CRISPR-Cas9 Methodologies

Gene deletion, knock-in, and CRISPR-Cas9 methodologies provide precise ways to modify the bacterial or host genome to study this compound function. Gene knockout, typically achieved by deleting or disrupting a gene, is used to eliminate the expression of a specific this compound and assess the resulting phenotype, such as reduced invasion efficiency. uniprot.org Gene knock-in involves inserting a specific genetic sequence, which can be used to introduce modified versions of internalins or reporter genes to track this compound expression or localization. nih.govnih.gov

CRISPR-Cas9 is a powerful genome editing tool that allows for targeted modifications, including gene deletion and knock-in, with high precision. nih.govgenecards.org It works by using a guide RNA to direct the Cas9 enzyme to a specific DNA sequence, where it creates a double-strand break. genecards.org The cell's natural repair mechanisms can then be harnessed to introduce insertions or deletions (for gene knockout) or incorporate a new DNA sequence (for knock-in). nih.govgenecards.org While specific examples of this compound gene editing using CRISPR-Cas9 were not detailed in the provided snippets, this technology is broadly applicable for creating precise genetic alterations in bacterial strains or host cells to study the functional consequences related to this compound activity or host receptor involvement. uth.edu

Site-Directed Mutagenesis for Structure-Function Relationship Elucidation

Site-directed mutagenesis is a technique used to introduce specific, predetermined changes to the DNA sequence of the this compound gene, resulting in defined amino acid substitutions in the protein. This method is crucial for investigating the structure-function relationships of internalins, allowing researchers to probe the roles of individual amino acids or protein domains in receptor binding, protein folding, and mediating host cell entry.

Studies on this compound A have extensively used site-directed mutagenesis to understand its interaction with E-cadherin. By altering specific residues within InlA, researchers can determine which amino acids are critical for high-affinity binding to human E-cadherin and for promoting bacterial internalization. This approach was used, for example, in efforts to "murinize" InlA, introducing mutations that enhance its interaction with murine E-cadherin, which naturally has a lower affinity for wild-type InlA. This allows for the study of Listeria pathogenesis in mouse models, which are more amenable to certain types of in vivo studies.

Directed Evolution and Library Screening for Functional Variants

Directed evolution is a powerful strategy used to generate and identify this compound variants with altered or enhanced functions, such as improved host cell invasion or modified receptor specificity. This process mimics natural evolution by introducing random mutations into the this compound gene to create a library of variants, followed by applying a selection pressure to isolate variants with desired characteristics.

For this compound A, directed evolution has been employed to create libraries of randomly mutated InlA, often displayed on the surface of a heterologous host like Lactococcus lactis. These libraries are then screened for variants exhibiting enhanced invasion characteristics into specific host cell types, such as murine cells which are typically less susceptible to wild-type InlA-mediated invasion. Sequential passage through target cell lines allows for the enrichment of bacterial clones expressing InlA variants with improved invasion efficiency. This approach has successfully identified novel single amino acid changes in InlA that enhance virulence in animal models and provide valuable insights for future structure-function analyses.

Advanced Imaging Techniques for Visualizing this compound-Host Interactions In Situ

Advanced imaging techniques provide critical spatial and temporal information about the interactions between internalins on the bacterial surface and their host cell receptors, as well as the subsequent cellular events leading to invasion. Techniques such as confocal microscopy, including 3D-confocal imaging, and live light-sheet microscopy enable the visualization of these dynamic processes in situ. nordicbiosite.com

These imaging modalities allow researchers to observe the localization of internalins and host receptors during bacterial attachment and entry. For instance, imaging studies have revealed that InlA-dependent internalization of Listeria stimulates host membrane trafficking processes like polarized exocytosis at the sites of entry. Three-dimensional confocal imaging has been used to investigate the role of InlB during intestinal invasion, showing that InlB accelerates bacterial internalization after attachment and locally activates its receptor, c-Met, leading to increased endocytosis of junctional components like E-cadherin. Live imaging in intestinal organoids has been particularly insightful for visualizing the transcytosis of Listeria across the epithelial barrier mediated by InlA and E-cadherin, detailing the involvement of host pathways like E-cadherin recycling. nordicbiosite.com

Immunological Techniques for this compound Detection and Characterization (e.g., ELISA)

Immunological techniques are indispensable tools for the detection and characterization of internalins, leveraging the high specificity of antibody-antigen interactions. These methods enable researchers to identify the presence of internalins in various samples, determine their localization, and analyze different forms of the protein. Key immunological approaches employed in this compound studies include Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, and immunofluorescence.

ELISA, particularly the double-antibody sandwich quantitative ELISA (DAS-qELISA) format, has been successfully developed and optimized for the detection of specific internalins, such as this compound G (InlG), and for the broader detection of Listeria monocytogenes, the bacterium in which internalins are found. omicsdi.orgethz.chuniprot.orglibretexts.orgwikipedia.org This method utilizes a pair of monoclonal antibodies (mAbs) that bind to distinct epitopes on the target this compound protein. ethz.chuniprot.orglibretexts.orgreadthedocs.io For instance, a specific antibody pair, 1D2-2H10, targeting InlG has demonstrated favorable performance characteristics in a sandwich ELISA format. ethz.chuniprot.orglibretexts.org

Research findings highlight the sensitivity and accuracy of this compound-based ELISA methods. A developed DAS-qELISA for InlG showed detection limits of 32 ng/mg for the purified InlG protein and 7875.83 CFU/mL for L. monocytogenes. omicsdi.orgethz.chuniprot.orglibretexts.orgwikipedia.org The accuracy of this method was evaluated across a range of bacterial concentrations, yielding results within 91.56–107.07% with a coefficient of variation (CV) below 10%. ethz.chuniprot.orglibretexts.orgwikipedia.org This indicates the reliability of the assay for quantitative analysis. Compared to traditional detection methods, this DAS-qELISA approach can achieve high accuracy (100%) with a shorter bacterial enrichment time of just 12 hours. ethz.chuniprot.orglibretexts.orgwikipedia.org

Western blotting is another widely used immunological technique for studying internalins. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then detecting the this compound protein using specific antibodies. rcsb.org Western blot analysis is valuable for confirming the presence of this compound in bacterial cell extracts and culture supernatants. It can also reveal different molecular weight forms of this compound, which can occur due to factors such as truncation or degradation. For example, studies utilizing Western blot have identified truncated forms of this compound A (InlA) in Listeria monocytogenes strains with mutations affecting cell wall anchoring or nonsense mutations in the inlA gene.

Immunofluorescence microscopy allows for the visualization of this compound protein directly on the bacterial surface and within host cells. libretexts.org By using fluorescently labeled antibodies specific to this compound, researchers can determine the localization and distribution of the protein, providing insights into its role in bacterial adherence and invasion. Studies have shown that this compound is primarily associated with the bacterial surface and can exhibit a polarized distribution. Immunofluorescence has also been used to demonstrate the absence of surface-associated this compound in certain mutant strains, correlating with reduced invasiveness.

The C-terminal region of this compound, particularly the LPXTG motif, plays a crucial role in anchoring the protein to the bacterial cell wall, which is important for its surface localization and detection by certain antibodies. Immunological techniques are instrumental in assessing the impact of mutations or genetic modifications on this compound expression, localization, and processing.

Detailed research findings from ELISA studies on this compound detection can be summarized in tables to present quantitative data effectively.

Table 1: Performance Characteristics of a DAS-qELISA for InlG and L. monocytogenes

AnalyteDetection LimitAccuracy Range (%)Coefficient of Variation (CV %)Enrichment Time for 100% Accuracy
InlG protein32 ng/mgNot specifiedNot specifiedNot applicable
L. monocytogenes7875.83 CFU/mL91.56–107.07< 1012 hours

These immunological methods, including ELISA, Western blot, and immunofluorescence, are vital for both basic research into this compound function and for the development of diagnostic assays for detecting this compound-producing bacteria like L. monocytogenes. omicsdi.orguniprot.orglibretexts.orgwikipedia.org

Internalin S Contribution to Host Cellular Processes and Molecular Pathophysiology

Modulation of Host Cell Signaling Pathways by Internalin Engagement

This compound A (InlA) and this compound B (InlB) are key players in triggering host cell signaling cascades upon binding to their respective receptors. InlA binds to E-cadherin, a cell-to-cell adhesion molecule predominantly found in epithelial cells. ontosight.aifrontiersin.orgmolbiolcell.org This interaction is crucial for the invasion of intestinal epithelial cells. ontosight.aifrontiersin.org Engagement of E-cadherin by InlA activates the tyrosine kinase Src, leading to phosphorylation of E-cadherin and its associated protein, beta-catenin. reactome.org This phosphorylation facilitates the recruitment of the ubiquitin ligase Hakai, which in turn ubiquitinates E-cadherin, a step required for clathrin-dependent endocytosis and subsequent bacterial internalization. frontiersin.orgreactome.org

This compound B (InlB) interacts with the hepatocyte growth factor receptor (HGFR), also known as c-Met, a receptor tyrosine kinase. frontiersin.orgfrontiersin.orgnih.govuniprot.org InlB acts as a functional mimic of the native ligand, hepatocyte growth factor (HGF), thereby activating c-Met signaling. uniprot.orgmdpi.com This activation triggers multiple downstream pathways, including the Phosphoinositide 3-kinase (PI3-K), AKT, JUN N-terminal kinase (JNK), and MAPK signaling cascades. mdpi.com These pathways are involved in processes such as actin rearrangements, cell survival, and gene transcription, all of which can be subverted by L. monocytogenes to facilitate its entry and intracellular life cycle. frontiersin.orgmdpi.comasm.org InlB-mediated activation of c-Met also enhances endocytosis of junctional components, including E-cadherin, which can accelerate bacterial invasion, particularly at sites of cell extrusion in the intestinal epithelium. plos.org

The secreted this compound InlC also modulates host signaling pathways. It interferes with innate immune responses by targeting the IκB kinase subunit IKKα, which inhibits the translocation of NF-κB to the nucleus, thereby dampening NF-κB-regulated gene transcription. mdpi.comasm.orguniprot.org

Data on this compound-mediated signaling pathway modulation:

This compoundHost ReceptorKey Signaling Pathways Activated/ModulatedHost Cell Processes Affected
InlAE-cadherinSrc kinase, Ubiquitination (via Hakai)Endocytosis, Actin rearrangement
InlBc-MetPI3-K, AKT, JNK, MAPK, Ubiquitination (via c-Cbl)Endocytosis, Cell survival, Gene transcription, Cell scattering
InlCIKKα, TubaNF-κB (inhibition), Actin regulation (indirect)Innate immunity, Cell-to-cell spread

Disruption of Host Cell Junctions and Epithelial/Endothelial Barriers

Internalins play a significant role in the disruption of host cell junctions and the breaching of epithelial and endothelial barriers, which is critical for L. monocytogenes dissemination. researchgate.netmdpi.comnih.gov

InlA's interaction with E-cadherin, a key component of adherens junctions, directly impacts the integrity of epithelial barriers. While E-cadherin is primarily located at lateral cell-to-cell contacts below tight junctions, L. monocytogenes can access it at sites of cell extrusion in the intestinal villi, where E-cadherin is transiently exposed on the apical surface. plos.orgtaylorandfrancis.complos.orgcapes.gov.br Binding of InlA to this accessible E-cadherin allows the bacterium to invade epithelial cells and cross the intestinal barrier through a process involving endocytosis and transcytosis. researchgate.nettaylorandfrancis.comresearchgate.net

This compound C (InlC), a secreted this compound, contributes to the perturbation of apical cell junctions. asm.orguniprot.org InlC interacts with the host protein Tuba, an adaptor protein that, along with N-WASP, contributes to cortical tension at tight junctions. asm.orguniprot.orgresearchgate.net By binding to Tuba, InlC disrupts Tuba/N-WASP complexes, which relieves cortical membrane tension and facilitates the formation of bacteria-filled protrusions, a crucial step in cell-to-cell spread. asm.orguniprot.orgresearchgate.netmicrobialcell.com

Internalins also contribute to the breaching of the blood-brain and placental barriers. InlF promotes entry into endothelial cells, which is involved in crossing the blood-brain barrier. researchgate.netnih.gov InlB facilitates crossing the blood-brain barrier, potentially by extending the longevity of infected monocytes that act as a "Trojan horse". researchgate.netnih.govresearchgate.net InlA, InlB, and InlP are implicated in fetoplacental infection by targeting different layers of the placenta. researchgate.netnih.gov InlP, in particular, has been identified as critical for placental colonization and interacts with the host protein afadin, which is associated with cell-cell junctions. nih.govbiorxiv.orgnih.gov

Data on this compound-mediated barrier disruption:

This compoundHost Barrier TargetedMechanism Involved
InlAIntestinal epithelial barrierBinding to E-cadherin at extrusion sites, inducing endocytosis and transcytosis. plos.orgresearchgate.nettaylorandfrancis.complos.orgcapes.gov.brresearchgate.net
InlCEpithelial junctionsDisrupts Tuba/N-WASP complexes, reduces cortical tension, promotes protrusion formation. asm.orguniprot.orgresearchgate.netmicrobialcell.com
InlFBlood-brain barrier (endothelium)Promotes entry into endothelial cells. researchgate.netnih.govresearchgate.net
InlBBlood-brain barrierExtends monocyte longevity ("Trojan horse" mechanism). researchgate.netnih.govresearchgate.net
InlA, InlB, InlPPlacental barrierTarget syncytiotrophoblast/cytotrophoblast layers, InlP interacts with afadin. nih.govresearchgate.netnih.govbiorxiv.orgnih.gov

Induction of Host Cell Responses Beyond Entry (e.g., Apoptosis Resistance, Proliferation)

Beyond facilitating entry, internalins can induce host cell responses that benefit the pathogen's survival and spread. While the search results did not provide extensive details specifically on this compound-induced apoptosis resistance or proliferation, the modulation of signaling pathways like PI3-K/AKT by InlB is known to be involved in cell survival pathways. mdpi.com Additionally, InlB has been suggested to extend the longevity of infected monocytes, which could be related to inhibiting apoptosis. researchgate.netnih.govresearchgate.net

InlC's interference with NF-κB signaling, a pathway involved in inflammation and cell survival, could also contribute to modulating host cell fate. mdpi.comasm.orguniprot.org Further research is needed to fully elucidate the direct roles of specific internalins in inducing or inhibiting host cell apoptosis or promoting proliferation.

Influence on Intracellular Survival and Replication of Pathogens

While InlA and InlB are primarily known for mediating entry, the subsequent intracellular survival and replication of L. monocytogenes rely on other bacterial factors, such as listeriolysin O (LLO) and phospholipases, which enable escape from the internalization vacuole into the cytoplasm. asm.orgtaylorandfrancis.com

However, internalins can indirectly influence intracellular survival. For example, InlC, by perturbing cell junctions and promoting cell-to-cell spread, allows the bacteria to move into new host cells, thus avoiding potential host defense mechanisms within the initial infected cell. asm.orguniprot.orgresearchgate.netelifesciences.org InlB's potential to extend the lifespan of infected monocytes could also enhance the duration of the intracellular niche for bacterial replication and dissemination. researchgate.netnih.govresearchgate.net

Some studies suggest that other internalins might modulate intracellular survival. For instance, InlK has been proposed to protect cytoplasmic L. monocytogenes from autophagic recognition, although this finding has been challenged. asm.org

This compound's Role in Tissue Tropism and Bacterial Dissemination

Internalins are key determinants of L. monocytogenes' tissue tropism and its ability to disseminate throughout the host. reactome.orgresearchgate.netmdpi.combiorxiv.orgpurdue.edu The specific interaction between internalins and their host cell receptors dictates which cell types and tissues the bacterium can invade.

InlA's binding to E-cadherin restricts its primary invasion to epithelial cells, particularly in the intestine. ontosight.aifrontiersin.org Variations in E-cadherin sequence between species can affect InlA binding, explaining host specificity. embopress.org

InlB's interaction with c-Met, which is expressed on various cell types including hepatocytes and endothelial cells, allows L. monocytogenes to invade a broader range of tissues and is implicated in dissemination to organs like the liver. frontiersin.orgnih.govuniprot.orgplos.org

Other internalins contribute to tropism for specific barriers. InlF is involved in targeting endothelial cells for blood-brain barrier traversal, while InlP is critical for placental colonization. nih.govresearchgate.netnih.govresearchgate.netbiorxiv.orgnih.gov The diverse repertoire of internalins and their varied receptor specificities enable L. monocytogenes to target multiple niches within the host and cross protective barriers. nih.govresearchgate.netnih.govbiorxiv.org

Data on this compound-mediated tissue tropism:

This compoundPrimary Tissue/Barrier TargetHost Receptor
InlAIntestinal epitheliumE-cadherin ontosight.aifrontiersin.org
InlBVarious (Hepatocytes, Endothelium, etc.)c-Met frontiersin.orgnih.govuniprot.orgplos.org
InlFBlood-brain barrier (Endothelium)Vimentin (proposed) researchgate.netresearchgate.net
InlPPlacentaAfadin nih.govbiorxiv.orgnih.gov

Implications for Understanding General Mechanisms of Bacterial Pathogenesis and Cell Biology

The study of internalins has provided significant insights into the general mechanisms of bacterial pathogenesis and fundamental aspects of cell biology. ontosight.aiasm.orgpurdue.eduplos.org

Bacterial Invasion Strategies: Internalins exemplify how bacterial surface proteins can hijack host cell receptors and signaling pathways to induce their own internalization into non-phagocytic cells, a strategy used by various intracellular pathogens. nih.govoup.com The "zipper" mechanism, initiated by InlA-E-cadherin binding, has served as a model for understanding receptor-mediated bacterial entry. molbiolcell.orgtaylorandfrancis.com

Host Cell Signaling and Cytoskeletal Dynamics: The interactions of internalins with host receptors like E-cadherin and c-Met have been instrumental in dissecting the intricate signaling cascades that regulate processes such as endocytosis, actin cytoskeleton rearrangement, and cell junction dynamics. frontiersin.orgmolbiolcell.orgreactome.orgasm.orgresearchgate.net

Barrier Function and Disruption: Research on how internalins like InlA and InlC manipulate host cell junctions and traverse epithelial and endothelial barriers has enhanced our understanding of the mechanisms by which pathogens breach host defenses. plos.orgresearchgate.netnih.govtaylorandfrancis.comresearchgate.net

Tissue Tropism: The diverse receptor binding specificities of internalins highlight how pathogens evolve mechanisms to target specific tissues, a concept applicable to the study of tropism in other infectious diseases. nih.govresearchgate.netnih.govbiorxiv.org

Intracellular Lifestyle: While not solely dependent on internalins for intracellular survival post-entry, the ability of L. monocytogenes to establish an intracellular niche, facilitated by this compound-mediated entry, provides a valuable model for studying host-pathogen interactions within the host cell environment. asm.orgrupress.org

In essence, internalins from L. monocytogenes serve as powerful tools and models for investigating fundamental aspects of cell biology, particularly receptor-ligand interactions, signal transduction, cytoskeletal dynamics, and membrane trafficking, while simultaneously revealing key strategies employed by bacterial pathogens to cause disease. nih.govasm.orgrupress.org

Future Directions and Emerging Avenues in Internalin Research

Elucidation of Novel Internalin-Host Receptor Interactions

While the interactions of InlA with E-cadherin and InlB with Met are well-established, the specific host receptors for many other internalins remain unknown. Future research will focus on identifying these novel interactions, which is crucial for understanding the diverse tissue tropism and pathogenic mechanisms of Listeria. Studies involving "murinized" InlA have unexpectedly revealed interactions with N-cadherin in addition to E-cadherin, highlighting the complexity and potential for internalins to interact with multiple host factors. plos.org Further investigation using techniques such as protein-protein interaction studies, co-immunoprecipitation, and advanced microscopy will be essential to map the complete landscape of this compound-host receptor binding. Understanding these interactions can also provide insights into how Listeria targets specific cell types and crosses host barriers. frontiersin.orgnih.gov

Application of Artificial Intelligence and Machine Learning in this compound Structure-Function Prediction

Development of Advanced In Vitro and Ex Vivo Models for Studying this compound Function

Traditional in vitro cell culture models have been instrumental in studying this compound-mediated invasion. However, these models often lack the complexity of the in vivo environment, including the presence of multiple cell types, tissue architecture, and the microbiome. Future research will focus on developing more advanced in vitro and ex vivo models that better recapitulate the physiological conditions of host tissues. mdpi.comresearchgate.netfrontiersin.org This includes the use of organoids, microfluidic devices (organs-on-a-chip), and co-culture systems that incorporate relevant host cell types and microbial communities. mdpi.comresearchgate.netfrontiersin.orgbmbreports.org These sophisticated models will enable more accurate and physiologically relevant studies of this compound function, host-pathogen interactions, and the impact of the microenvironment.

Exploration of this compound as a Molecular Probe for Cellular Processes or Research Tools

The specific and high-affinity binding of internalins to their host receptors makes them potential molecular probes for studying cellular processes or as tools in research and potentially therapeutic applications. For example, InlA's interaction with E-cadherin could be exploited to study cell-cell adhesion dynamics or to target specific cell populations expressing this receptor. nih.govnih.gov Modified internalins or their functional domains could be engineered for targeted drug delivery, diagnostic imaging, or to modulate host cell signaling pathways. Future research will explore the potential of internalins as versatile molecular tools, leveraging their natural ability to interact with host cellular machinery.

Understanding this compound's Role in Bacterial Aggregation and Biofilm Formation

Internalins, along with other surface proteins like ActA, have been implicated in bacterial aggregation and biofilm formation in Listeria. nih.govresearchgate.netplos.orgmdpi.com While ActA is known to promote aggregation through direct interactions, the specific contribution of various internalins to this process and biofilm architecture is still being investigated. nih.govplos.org Future research will aim to dissect the molecular mechanisms by which internalins influence bacterial aggregation and biofilm development, their interplay with other surface components, and the environmental signals that regulate these processes. nih.govresearchgate.netmdpi.com Understanding this role is important for controlling bacterial persistence in various environments, including food processing facilities. researchgate.netmdpi.com

Comparative Studies of this compound Function Across Diverse Host Species

Listeria monocytogenes can infect a wide range of host species, and the efficacy of infection can vary significantly between hosts. This compound-host receptor interactions are often species-specific, which contributes to these differences in susceptibility. asm.orgplos.orgnih.gov Comparative studies of this compound function across diverse host species, including both susceptible and resistant animals, will provide valuable insights into the evolution of host specificity and the key molecular determinants of successful infection. nih.govfrontiersin.orgscilit.comasm.org Research utilizing different animal models and comparative genomics approaches will help to identify internalins and host factors that play critical roles in cross-species transmission and host adaptation. asm.orgplos.orgnih.gov

Q & A

Basic Research Questions

Q. What experimental design is recommended for cloning and expressing Internalin genes in prokaryotic systems?

  • Methodological Answer : Begin with PCR amplification using species-specific primers (e.g., for Streptococcus agalactiae this compound), followed by ligation into a high-copy plasmid (e.g., pET-28a) with inducible promoters like T7. Use restriction enzyme digestion and sequencing to confirm successful cloning. Optimize expression conditions (e.g., IPTG concentration, temperature) to minimize inclusion body formation. Purify recombinant proteins via affinity chromatography (e.g., His-tag) and validate via SDS-PAGE/Western blot .

Q. How can researchers optimize recombinant this compound protein solubility during expression?

  • Methodological Answer : Test lower induction temperatures (e.g., 16–20°C), shorter induction times, and co-expression with molecular chaperones (e.g., GroEL/GroES). Use solubility-enhancing tags (e.g., MBP, GST) and screen buffer conditions (pH, ionic strength) during purification. Refolding protocols using urea or arginine gradients may be necessary for insoluble proteins .

Q. What bioinformatics tools are essential for analyzing this compound protein domains and functional motifs?

  • Methodological Answer : Use InterPro or Pfam for domain prediction (e.g., leucine-rich repeats [LRR], DUF domains). Predict secondary structures with PSIPRED or SOPMA. Assess physicochemical properties (e.g., hydrophilicity, stability) via ProtParam. Phylogenetic analysis tools like MEGA can compare this compound homologs across bacterial species .

Advanced Research Questions

Q. How should researchers resolve contradictions between functional data from in vitro assays and in vivo infection models for this compound?

  • Methodological Answer : Conduct dose-response experiments to assess concentration-dependent effects. Use genetic knockout/knockdown models (e.g., CRISPR-Cas9) to isolate this compound-specific activity. Validate findings with complementary techniques, such as immunofluorescence to track host cell internalization or transcriptomics to identify downstream signaling pathways affected by this compound .

Q. What structural biology approaches are effective for studying this compound-host receptor interactions?

  • Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve binding interfaces. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For dynamic interactions, apply hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes .

Q. How can comparative genomics clarify the evolutionary divergence of this compound proteins across bacterial species?

  • Methodological Answer : Perform whole-genome alignment (e.g., using OrthoFinder) to identify orthologs. Calculate synonymous/non-synonymous mutation ratios (dN/dS) to detect selection pressures. Use ancestral sequence reconstruction to infer functional shifts in this compound domains like LRR regions .

Q. What strategies address inconsistent results in this compound-mediated host cell invasion assays?

  • Methodological Answer : Standardize cell lines (e.g., HeLa, Caco-2) and bacterial growth phases (OD600 monitoring). Include controls for non-specific adhesion (e.g., pre-treatment with cytochalasin D). Replicate experiments across independent labs to control for technical variability. Use flow cytometry for quantitative internalization analysis .

Q. How can researchers validate the role of this compound in immune evasion using interdisciplinary methods?

  • Methodological Answer : Combine proteomics (e.g., co-immunoprecipitation) to identify immune-related host partners (e.g., MHC-I). Use cytokine profiling (ELISA/multiplex assays) to assess immune modulation. Validate in vivo using murine infection models with bacterial strains expressing mutated this compound .

Methodological Considerations

  • Data Robustness : Perform ≥3 experimental replicates and use statistical tests (e.g., ANOVA, t-tests) to ensure significance. Report uncertainties in quantitative assays (e.g., SEM in qPCR) .
  • Ethical Compliance : Adhere to NIH guidelines for preclinical studies (e.g., animal welfare, biosafety protocols) when using pathogenic strains .
  • Literature Integration : Cross-reference findings with existing studies on this compound homologs (e.g., Listeria InlA/InlB) to contextualize novel results .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.